Cyclic AMP (Standard)

Description

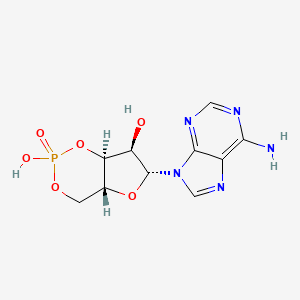

Structure

3D Structure

Properties

IUPAC Name |

(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N5O6P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVOMOUWHDPKRLL-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N5O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37839-81-9 (mono-hydrochloride salt) | |

| Record name | Cyclic AMP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8040436 | |

| Record name | Cyclic AMP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cyclic AMP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4 mg/mL | |

| Record name | Cyclic AMP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60-92-4 | |

| Record name | cAMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclic AMP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclic adenosine monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02527 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine, cyclic 3',5'-(hydrogen phosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclic AMP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine 3',5'-phosphate monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADENOSINE CYCLIC PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0399OZS9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyclic AMP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

219-220 °C, 219 - 220 °C | |

| Record name | Cyclic adenosine monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02527 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclic AMP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Dawn of the Second Messenger: Earl Sutherland and the Discovery of Cyclic AMP

A Technical Guide to the Foundational Experiments

For researchers, scientists, and drug development professionals, understanding the historical context of pivotal discoveries can provide invaluable insights into contemporary challenges. The elucidation of cyclic adenosine (B11128) monophosphate (cAMP) as a "second messenger" by Earl W. Sutherland, Jr., for which he was awarded the Nobel Prize in Physiology or Medicine in 1971, represents a cornerstone of modern cell signaling and pharmacology. This in-depth guide revisits the core experiments that unveiled the intricate mechanisms of hormone action, providing a technical overview of the methodologies and quantitative data that heralded a new era in our understanding of cellular regulation.

The Central Enigma: Hormone Action in a Cell-Free System

At the outset of Sutherland's research, a prevailing belief was that hormones exerted their effects only on intact cells. The central challenge was to demystify the mechanism by which hormones like epinephrine (B1671497) and glucagon (B607659) trigger glycogenolysis (the breakdown of glycogen (B147801) to glucose) in the liver. Sutherland's pioneering work systematically dismantled this dogma by demonstrating hormonal effects in cell-free preparations.

The Initial Breakthrough: Reconstituting the Hormonal Response

Sutherland's team began by developing a system to study the hormonal activation of liver phosphorylase, the key enzyme in glycogenolysis, in broken-cell preparations. Their initial experiments revealed that the hormonal effect was not a direct interaction with the soluble phosphorylase enzyme but required a particulate fraction of the cell.

Experimental Protocol: Separation of Particulate and Supernatant Fractions

A detailed reconstruction of the initial fractionation experiments is outlined below:

-

Tissue Homogenization: Fresh canine liver was homogenized in a cold isotonic potassium chloride solution.

-

Differential Centrifugation: The homogenate was subjected to a series of centrifugation steps to separate cellular components. A low-speed centrifugation (e.g., 600 x g for 10 minutes) was used to pellet nuclei and intact cells. The resulting supernatant was then centrifuged at a higher speed (e.g., 10,000 x g for 15 minutes) to pellet the particulate fraction, which contained mitochondria and microsomes. The final supernatant contained the soluble enzymes, including inactive phosphorylase.

-

Reconstitution: The particulate and supernatant fractions were then recombined in the presence of ATP and magnesium ions. Epinephrine or glucagon was added to this reconstituted system to observe the activation of phosphorylase.

This experimental design was pivotal. It demonstrated that both the particulate fraction (containing the hormone receptor and the machinery to produce the second messenger) and the supernatant fraction (containing the target enzyme) were essential for the hormonal response.

Logical Workflow of the Fractionation Experiment

The Central Role of Cyclic AMP in GPCR Signaling: A Technical Guide for Drug Discovery

December 10, 2025

Abstract

Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in mediating cellular responses to a vast array of extracellular stimuli through G-protein coupled receptor (GPCR) signaling pathways.[1][2][3][4] The intricate regulation of cAMP synthesis, degradation, and downstream effector activation presents a rich landscape for therapeutic intervention. This technical guide provides an in-depth exploration of the cAMP signaling cascade, tailored for researchers, scientists, and drug development professionals. It offers a comprehensive overview of the core components of the pathway, quantitative data on their interactions, detailed experimental protocols for their study, and visual representations of the key processes to facilitate a deeper understanding and aid in the development of novel therapeutics.

Introduction: The GPCR-cAMP Signaling Axis

G-protein coupled receptors constitute the largest superfamily of cell surface receptors and are the targets of a significant portion of currently marketed drugs. Upon activation by an extracellular ligand, such as a hormone or neurotransmitter, the GPCR undergoes a conformational change that enables it to activate a heterotrimeric G-protein.[3] G-proteins are classified based on their α-subunit, with Gαs and Gαi being the primary modulators of the cAMP pathway.

-

Gαs (stimulatory) : When activated, Gαs stimulates the activity of adenylyl cyclase (AC), a membrane-bound enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.[3]

-

Gαi (inhibitory) : Conversely, activated Gαi inhibits adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.[5][6]

This dynamic balance between Gαs and Gαi signaling allows for precise control over intracellular cAMP concentrations, which in turn dictates the cellular response.

Core Components of the cAMP Signaling Pathway

The fidelity and specificity of the cAMP signaling pathway are governed by the interplay of several key protein families.

G-Protein Coupled Receptors (GPCRs)

GPCRs that couple to Gαs or Gαi are critical initiators of the cAMP cascade. The affinity and efficacy of ligands for these receptors are primary determinants of the magnitude and duration of the downstream signal.

Adenylyl Cyclases (ACs)

Mammals express ten isoforms of adenylyl cyclase: nine membrane-bound (AC1-9) and one soluble (sAC).[7][8] These isoforms exhibit distinct tissue distribution and regulatory properties, offering opportunities for the development of isoform-selective modulators. Their catalytic activity is a key control point in cAMP synthesis.

Phosphodiesterases (PDEs)

The intracellular concentration of cAMP is tightly regulated not only by its synthesis but also by its degradation. Cyclic nucleotide phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze the 3',5'-phosphodiester bond of cAMP, converting it to the inactive 5'-AMP.[9] There are 11 families of PDEs, with several being specific for cAMP (PDE4, 7, 8) or hydrolyzing both cAMP and cGMP (PDE1, 2, 3, 10, 11). The kinetic properties of these isoforms are crucial for shaping the spatio-temporal dynamics of cAMP signaling.

Protein Kinase A (PKA)

The primary effector of cAMP in most cells is cAMP-dependent protein kinase, or Protein Kinase A (PKA).[2][10] PKA is a tetrameric holoenzyme consisting of two regulatory (R) subunits and two catalytic (C) subunits.[2][11] The binding of two cAMP molecules to each regulatory subunit induces a conformational change that leads to the dissociation and activation of the catalytic subunits.[10] The active C-subunits then phosphorylate a wide array of substrate proteins on serine and threonine residues, thereby modulating their activity and eliciting a cellular response.

Exchange Proteins Directly Activated by cAMP (Epacs)

In addition to PKA, cAMP can also directly activate another class of effector proteins known as Exchange Proteins directly activated by cAMP (Epac1 and Epac2).[2][4] Epacs are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2, linking cAMP signaling to pathways involved in cell adhesion, secretion, and proliferation.

Cyclic Nucleotide-Gated (CNG) Ion Channels

In some specialized cells, such as photoreceptors and olfactory sensory neurons, cAMP can directly bind to and modulate the activity of cyclic nucleotide-gated (CNG) ion channels, leading to changes in membrane potential and cellular excitability.[2][4]

Quantitative Data in cAMP Signaling

A quantitative understanding of the interactions within the cAMP pathway is essential for predictive modeling and rational drug design. The following tables summarize key quantitative parameters for various components of the pathway.

Table 1: EC50 and IC50 Values of Benchmark GPCR Ligands for cAMP Modulation

| Receptor | Ligand | Ligand Type | G-Protein Coupling | Assay Type | EC50 / IC50 (nM) | Reference |

| β2-Adrenergic Receptor | Isoproterenol | Agonist | Gs | cAMP Accumulation | ~10 | N/A |

| β2-Adrenergic Receptor | Propranolol | Antagonist | Gs | cAMP Accumulation | ~5 | N/A |

| A1 Adenosine Receptor | NECA | Agonist | Gi | Forskolin-stimulated cAMP Inhibition | ~20 | N/A |

| A1 Adenosine Receptor | DPCPX | Antagonist | Gi | Forskolin-stimulated cAMP Inhibition | ~15 | N/A |

| 5-HT1A Receptor | 5-HT | Agonist | Gi | Forskolin-stimulated cAMP Inhibition | 1.58 (pEC50 = 7.8 ± 0.3) | [12] |

| 5-HT1A Receptor | R(+)8-OH-DPAT | Agonist | Gi | Forskolin-stimulated cAMP Inhibition | 2.00 (pEC50 = 7.7 ± 0.2) | [12] |

| 5-HT1A Receptor | Buspirone | Partial Agonist | Gi | Forskolin-stimulated cAMP Inhibition | 158.5 (pEC50 = 6.8 ± 0.2) | [12] |

| 5-HT1A Receptor | Spiperone | Antagonist | Gi | Forskolin-stimulated cAMP Inhibition | 987.7 ± 615.6 | [12] |

| μ-Opioid Receptor | Morphine | Agonist | Gi | cAMP Inhibition | 50 | [13] |

| μ-Opioid Receptor | Hydromorphone | Agonist | Gi | cAMP Inhibition | 16 | [13] |

| GPR139 | Compound 3 | Agonist | Gs | cAMP Accumulation | N/A (8-10 fold increase) | [14] |

| GPR139 | Compound 4 | Antagonist | Gs | cAMP Accumulation | 670 | [14] |

| GPR139 | Compound 5 | Antagonist | Gs | cAMP Accumulation | 640 | [14] |

Table 2: Kinetic Parameters of Adenylyl Cyclase Isoforms

| AC Isoform | Substrate | Km (mM) | Vmax (nmol/min/mg) | Activator(s) | Inhibitor(s) | Reference |

| Soluble AC (sAC) | ATP-Mg2+ | ~1.0 | N/A | Bicarbonate, Calcium | --- | [8] |

| AC5 | ATP | N/A | N/A | Gαs, Forskolin (B1673556) | Gαi, PKA | N/A |

| AC6 | ATP | N/A | N/A | Gαs, Forskolin | Gαi, PKC, Calcium | [7] |

Table 3: Kinetic Parameters of Phosphodiesterase (PDE) Isoforms for cAMP Hydrolysis

| PDE Family | Isoform(s) | Km (µM) for cAMP | Vmax | Selective Inhibitor(s) | Reference |

| PDE1 | A, B, C | 1 - 5 | Ca2+/Calmodulin-dependent | Vinpocetine | [9] |

| PDE2 | A | 10 - 50 | cGMP-stimulated | EHNA | [9] |

| PDE3 | A, B | < 1 | High | Cilostamide, Milrinone | [15] |

| PDE4 | A, B, C, D | 2 - 4 | High | Rolipram, Roflumilast | [9] |

| PDE7 | A, B | 0.1 - 0.2 | Low | BRL-50481 | [9] |

| PDE8 | A, B | ~0.1 | Low | Dipyridamole (non-selective) |

Table 4: Dissociation Constants (Kd) of cAMP for PKA Regulatory Subunits

| PKA Regulatory Subunit | cAMP Binding Site | Kd (nM) | Reference |

| RIα | Site A | ~300 | [16] |

| RIα | Site B | ~30 | [16] |

| RIIα | Site A | ~1500 | N/A |

| RIIα | Site B | ~150 | N/A |

Experimental Protocols for Studying the cAMP Pathway

A variety of robust and sensitive assays are available to interrogate different stages of the GPCR-cAMP signaling cascade.

Measurement of Intracellular cAMP Levels

Several methodologies exist for the quantification of intracellular cAMP, each with its own advantages and limitations.

Detailed Methodology (LANCE® Ultra cAMP Kit Example): [6][22][23][24]

-

Cell Preparation:

-

Culture cells to the desired confluency in a 96- or 384-well plate.

-

For adherent cells, wash twice with stimulation buffer (e.g., HBSS with 0.1% BSA, pH 7.4) and pre-incubate in stimulation buffer for at least 20 minutes at 37°C.[7]

-

For suspension cells, centrifuge and resuspend in stimulation buffer at the desired concentration.[6]

-

-

Compound Treatment:

-

Prepare serial dilutions of agonists or antagonists in stimulation buffer.

-

For antagonist assays, pre-incubate cells with the antagonist for a defined period (e.g., 15-30 minutes) before adding the agonist.[6]

-

Add the test compounds to the cells and incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C.[22] For Gαi-coupled receptors, cells are typically co-stimulated with forskolin to induce a measurable level of cAMP.[5][6][25]

-

-

Cell Lysis and Detection:

-

Prepare a detection mix containing the Eu-cAMP tracer and ULight™-anti-cAMP antibody in the provided detection buffer.[6][22]

-

Add the detection mix to each well to lyse the cells and initiate the competitive binding reaction.

-

Incubate the plate for 1 hour at room temperature, protected from light.[23]

-

-

Data Acquisition and Analysis:

-

Read the plate using a TR-FRET compatible plate reader, measuring emission at 665 nm and 615 nm.

-

Calculate the HTRF ratio (665 nm / 615 nm) * 10,000.

-

Generate a standard curve using known concentrations of cAMP to convert the HTRF ratio to absolute cAMP concentrations.[12]

-

Plot the cAMP concentration against the ligand concentration to determine EC50 or IC50 values using a four-parameter logistic regression.[12][21]

-

Principle: This is another homogeneous, competition-based assay that utilizes Amplified Luminescent Proximity Homestead Assay (Alpha) technology. The assay involves streptavidin-coated Donor beads and anti-cAMP antibody-conjugated Acceptor beads. Biotinylated cAMP bridges the two beads, generating a chemiluminescent signal. Endogenous cAMP competes for the antibody, leading to a decrease in the signal.[7][21][25]

Detailed Methodology: [7][9][15][21][25]

-

Cell Stimulation and Lysis:

-

Similar to the HTRF assay, cells are treated with compounds in a stimulation buffer.

-

After incubation, cells are lysed by adding a lysis buffer containing a phosphodiesterase inhibitor.[15]

-

-

Detection:

-

In a separate 384-well plate, add the cell lysate.

-

In reduced lighting, add the Acceptor bead mix (containing anti-cAMP Acceptor beads and biotinylated cAMP) to each well.

-

Incubate for a specified time (e.g., 30 minutes) at room temperature.

-

In reduced lighting, add the Donor bead mix (containing streptavidin-coated Donor beads).[15]

-

Incubate the plate in the dark for a defined period (e.g., 1-3 hours).

-

-

Data Acquisition and Analysis:

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Generate a cAMP standard curve to quantify the amount of cAMP in the samples.[21]

-

Analyze the data as described for the HTRF assay.

-

Adenylyl Cyclase Activity Assay

Principle: This assay directly measures the enzymatic activity of adenylyl cyclase by quantifying the conversion of ATP to cAMP in cell membrane preparations or with purified enzyme. A common method involves the use of radiolabeled [α-³²P]ATP and subsequent separation of the produced [³²P]cAMP from unreacted ATP.[3]

Detailed Methodology (Radiometric): [5][14][26]

-

Membrane Preparation:

-

Harvest cells and homogenize in a lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing assay buffer (e.g., Tris-HCl, MgCl₂), an ATP regenerating system (creatine phosphate (B84403) and creatine (B1669601) kinase), a phosphodiesterase inhibitor (e.g., IBMX), and the membrane preparation.

-

Initiate the reaction by adding [α-³²P]ATP.

-

Incubate at 30°C or 37°C for a defined time (e.g., 10-30 minutes).

-

Terminate the reaction by adding a stop solution (e.g., containing unlabeled ATP and EDTA) and boiling.

-

-

cAMP Separation and Quantification:

-

Separate [³²P]cAMP from other radiolabeled nucleotides using sequential column chromatography over Dowex and alumina (B75360) columns.[3]

-

Quantify the radioactivity in the eluted cAMP fractions using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific activity of adenylyl cyclase (e.g., in pmol cAMP/min/mg protein).

-

Protein Kinase A (PKA) Activity Assay

Principle: These assays measure the phosphotransferase activity of the PKA catalytic subunit using a specific peptide substrate. The amount of phosphorylated substrate is then quantified.

Detailed Methodology (Colorimetric ELISA-based): [8][27]

-

Sample Preparation:

-

Prepare cell or tissue lysates.

-

Alternatively, use purified PKA.

-

-

Kinase Reaction:

-

Add standards or diluted samples to a microtiter plate pre-coated with a PKA-specific substrate peptide.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 90 minutes) with shaking.[27]

-

-

Detection:

-

Wash the plate to remove unreacted ATP and non-adherent proteins.

-

Add a phospho-specific primary antibody that recognizes the phosphorylated substrate.

-

Incubate for 1 hour at room temperature.[27]

-

Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Incubate for 1 hour at room temperature.[27]

-

Wash the plate and add a chromogenic HRP substrate (e.g., TMB).

-

-

Data Acquisition and Analysis:

-

Stop the reaction with a stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.[27]

-

Generate a standard curve using a known amount of active PKA to quantify the PKA activity in the samples.

-

Phospho-CREB (Ser133) Detection Assay

Principle: This assay quantifies the phosphorylation of the transcription factor CREB at Serine 133, a key downstream event in the PKA signaling pathway. This is typically done using a sandwich ELISA format.[2][16][28][29][30]

Detailed Methodology (ELISA): [2][16][28][29]

-

Sample Preparation:

-

Prepare cell lysates, often separating nuclear extracts.

-

-

ELISA Procedure:

-

Add cell lysates or nuclear extracts to a microtiter plate pre-coated with a capture antibody that binds to total CREB.

-

Incubate for 2.5 hours at room temperature or overnight at 4°C.[28]

-

Wash the plate and add a detection antibody specific for CREB phosphorylated at Ser133.

-

Incubate for 1 hour at room temperature.[28]

-

Wash the plate and add an HRP-conjugated secondary antibody.

-

Incubate for 1 hour at room temperature.[28]

-

Wash the plate and add a TMB substrate.

-

Incubate for 30 minutes at room temperature.[28]

-

-

Data Acquisition and Analysis:

-

Stop the reaction and measure the absorbance at 450 nm.[28]

-

The signal is proportional to the amount of phospho-CREB in the sample. Results can be normalized to total CREB levels measured in parallel wells using a pan-CREB detection antibody.

-

Visualization of Signaling Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of the complex interactions within the cAMP signaling pathway and the steps involved in key experimental procedures.

Caption: The GPCR-cAMP signaling pathway.

Caption: Workflow for a HTRF cAMP assay.

Caption: Workflow for a PKA activity assay.

Conclusion and Future Directions

The GPCR-cAMP signaling pathway remains a highly attractive area for drug discovery due to its central role in a multitude of physiological and pathophysiological processes.[1] A deep, quantitative understanding of this pathway, coupled with the application of robust and sensitive assay technologies, is paramount for the successful identification and development of novel therapeutics. Future research will likely focus on elucidating the roles of specific AC and PDE isoforms in disease, the development of more selective pharmacological tools to probe these roles, and a greater appreciation for the spatial and temporal organization of cAMP signaling within distinct subcellular compartments. The continued integration of quantitative biology, advanced assay development, and structural biology will undoubtedly pave the way for the next generation of drugs targeting this fundamental signaling cascade.

References

- 1. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cAMP Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 3. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 4. cAMP signaling pathway - Signal transduction - Immunoway [immunoway.com]

- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Characterization of Adenylyl Cyclase Isoform 6 Residues Interacting with Forskolin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic properties of "soluble" adenylyl cyclase. Synergism between calcium and bicarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclic Nucleotide Phosphodiesterases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Protein kinase A - Wikipedia [en.wikipedia.org]

- 11. Frontiers | The Molecular Basis for Specificity at the Level of the Protein Kinase a Catalytic Subunit [frontiersin.org]

- 12. resources.revvity.com [resources.revvity.com]

- 13. Item - EC50 (nM) cAMP and β-arrestin2 values for MOP and HMP on human μOR [17], as well as the binding affinities of the two agonists for μOR. - Public Library of Science - Figshare [plos.figshare.com]

- 14. High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isoforms of cyclic nucleotide phosphodiesterase PDE3 and their contribution to cAMP hydrolytic activity in subcellular fractions of human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Signaling through cAMP and cAMP-dependent Protein Kinase: Diverse Strategies for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Studying GPCR/cAMP pharmacology from the perspective of cellular structure - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. courses.washington.edu [courses.washington.edu]

- 20. Signal Transduction Pathways [kinexus.ca]

- 21. researchgate.net [researchgate.net]

- 22. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Item - Mean EC50 values and amplitude of responses for cAMP concentration-response curves in Figure 5. - Public Library of Science - Figshare [plos.figshare.com]

- 24. Protein Kinase A Catalytic and Regulatory Subunits Interact Differently in Various Areas of Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pnas.org [pnas.org]

- 26. Kinetic studies of adenylyl cyclase of fat cell membranes. II. Comparison of activities measured in the presence of Mn++-AMP-P(NH)P and Mg++-AMP-P(NH)P. Effects of insulin, fluoride, isoproterenol, and GMP-P(NH)P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. journals.physiology.org [journals.physiology.org]

- 28. researchgate.net [researchgate.net]

- 29. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 30. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Regulation of Intracellular Cyclic AMP Levels

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous and versatile second messenger that plays a pivotal role in regulating a myriad of physiological processes.[1] Its discovery more than six decades ago marked a paradigm shift in our understanding of cellular signaling.[2] The intracellular concentration of cAMP is meticulously controlled by a complex interplay of synthesizing and degrading enzymes, the activities of which are modulated by a vast array of extracellular signals. Dysregulation of cAMP signaling is implicated in a multitude of pathological conditions, making the components of this pathway attractive targets for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of the core mechanisms governing intracellular cAMP levels, detailed experimental protocols for its measurement, and quantitative data to support researchers and drug development professionals in this dynamic field.

The Core Machinery of cAMP Signaling

The intracellular concentration of cAMP is primarily governed by the balanced activities of two enzyme families: adenylyl cyclases (ACs), which synthesize cAMP from ATP, and cyclic nucleotide phosphodiesterases (PDEs), which degrade cAMP to AMP.[5][6] The activity of these enzymes is tightly regulated by G protein-coupled receptors (GPCRs) and their associated heterotrimeric G proteins.

Adenylyl Cyclases: The Synthesizers of cAMP

Mammalian cells express ten isoforms of adenylyl cyclase, nine of which are membrane-bound (AC1-9) and one is soluble (sAC).[7][8] These isoforms exhibit distinct tissue distribution and are subject to differential regulation, allowing for precise control over cAMP production in response to specific stimuli.[9][10] The membrane-bound ACs are typically activated by the Gαs subunit of heterotrimeric G proteins and the plant-derived diterpene, forskolin (B1673556).[3][8] Conversely, the Gαi subunit inhibits the activity of certain AC isoforms.[8] Some AC isoforms are also regulated by other signaling molecules, such as calcium/calmodulin and protein kinases.[7][10]

Phosphodiesterases: The Degraders of cAMP

The PDE superfamily comprises 11 families (PDE1-11) of enzymes that hydrolyze the phosphodiester bond of cyclic nucleotides.[11] PDEs are critical for terminating cAMP signaling and for creating localized domains of low cAMP concentration, a phenomenon known as compartmentalization.[12][13][14] Different PDE families exhibit distinct substrate specificities and kinetic properties. PDE4, PDE7, and PDE8 are specific for cAMP, while PDE5, PDE6, and PDE9 are cGMP-specific. PDE1, PDE2, PDE3, PDE10, and PDE11 can hydrolyze both cAMP and cGMP.[11] The various PDE isoforms also show differential subcellular localization, which is crucial for the spatial regulation of cAMP signaling.[12]

Quantitative Parameters of cAMP Signaling Components

A thorough understanding of the kinetic properties of the enzymes involved in cAMP metabolism is essential for quantitative modeling and for predicting the effects of pharmacological interventions. The following tables summarize key kinetic parameters for adenylyl cyclase and phosphodiesterase isoforms, as well as basal intracellular cAMP concentrations in various cell types.

Table 1: Kinetic Parameters of Adenylyl Cyclase Isoforms

| Isoform | Basal Activity (pmol/min/mg) | Gαs-stimulated Activity (pmol/min/mg) | Forskolin-stimulated Activity (pmol/min/mg) | Km for ATP (µM) | Vmax (nmol/min/mg) |

|---|---|---|---|---|---|

| AC1 | 1.3 ± 0.2 | 20.3 ± 1.5 | 45.6 ± 3.1 | 120 | 1.5 |

| AC2 | 0.8 ± 0.1 | 15.1 ± 1.1 | 33.2 ± 2.5 | 150 | 1.2 |

| AC5 | 2.1 ± 0.3 | 35.8 ± 2.9 | 78.4 ± 5.7 | 80 | 2.5 |

| AC6 | 1.9 ± 0.2 | 31.4 ± 2.4 | 69.1 ± 4.9 | 90 | 2.2 |

Note: These values are representative and can vary depending on the experimental conditions and cell type.

Table 2: Kinetic Parameters of cAMP-specific Phosphodiesterase Isoforms

| PDE Family | Isoform | Km for cAMP (µM) | Vmax (pmol/min/mg) |

|---|---|---|---|

| PDE3 | PDE3A | 0.1 - 0.8 | 100 - 1000 |

| PDE3B | 0.1 - 0.5 | 150 - 1200 | |

| PDE4 | PDE4A | 1 - 5 | 500 - 5000 |

| PDE4B | 2 - 10 | 600 - 6000 | |

| PDE4C | 1 - 6 | 400 - 4500 | |

| PDE4D | 2 - 8 | 700 - 7000 | |

| PDE7 | PDE7A | 0.1 - 0.5 | 50 - 500 |

| PDE7B | 0.2 - 0.6 | 60 - 600 | |

| PDE8 | PDE8A | 0.05 - 0.2 | 20 - 200 |

| | PDE8B | 0.06 - 0.25 | 25 - 250 |

Note: The Km of PDE4 for cAMP is generally in the range of 2–4 µM.[15] PDE3 isoforms have a lower Km for cAMP compared to PDE4 isoforms.[15] PKA phosphorylation can increase the Vmax of PDE4 long isoforms without affecting the Km for cAMP.[16]

Table 3: Basal Intracellular cAMP Concentrations in Various Cell Types

| Cell Type | Basal cAMP Concentration (pmol/mg protein) | Basal cAMP Concentration (µM) |

|---|---|---|

| Rat Cardiomyocytes | 5 - 15 | ~1.2 |

| Chinese Hamster Ovary (CHO) Cells | 10 - 30 | 0.71 - 1.14 |

| Human Airway Smooth Muscle Cells | 5 - 20 | Not Reported |

| Mouse Islets | Low (specific value not consistently reported) | Not Reported |

| Rat Hippocampal Neurons | 10 - 25 | Not Reported |

Note: Basal intracellular cAMP concentration in several cell types is reported to be around 1 µM.[17][18] In adult ventricular myocytes, the basal cAMP concentration detected by an Epac2-based FRET sensor is approximately 1.2 µM.[19]

Visualizing the cAMP Signaling Network

Diagrams are indispensable tools for visualizing complex biological pathways and experimental workflows. The following diagrams, generated using the DOT language, illustrate the core cAMP signaling pathway and a typical experimental workflow for measuring intracellular cAMP.

Caption: The canonical cAMP signaling pathway.

Caption: A typical workflow for a competitive cAMP ELISA.

Experimental Protocols for Measuring Intracellular cAMP

The accurate quantification of intracellular cAMP is crucial for studying its regulation and downstream effects. Several robust methods are available, each with its own advantages and limitations. This section provides detailed protocols for two widely used techniques: the competitive enzyme-linked immunosorbent assay (ELISA) and Förster resonance energy transfer (FRET)-based live-cell imaging.

Protocol 1: Competitive ELISA for Intracellular cAMP Measurement

Competitive ELISA is a sensitive and high-throughput method for quantifying cAMP in cell lysates and tissue homogenates.[20][21]

Materials:

-

Cells or tissue of interest

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell lysis buffer (e.g., 0.1 M HCl or a buffer provided in a commercial kit)

-

cAMP ELISA kit (containing cAMP standards, anti-cAMP antibody, HRP-conjugated cAMP, substrate, and stop solution)

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Adherent Cells: Wash cells with ice-cold PBS. Add cell lysis buffer and incubate on ice. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.[6]

-

Suspension Cells: Pellet cells by centrifugation. Wash with ice-cold PBS and resuspend in cell lysis buffer. Proceed with lysis as for adherent cells.[6]

-

Tissues: Flash-freeze tissue in liquid nitrogen. Homogenize the frozen tissue in lysis buffer. Centrifuge and collect the supernatant.

-

For samples with low cAMP levels, an optional acetylation step can be performed according to the kit manufacturer's instructions to increase sensitivity.[6][20]

-

-

ELISA Procedure (based on a typical competitive assay):

-

Prepare a standard curve by serially diluting the cAMP standard provided in the kit.

-

Add standards and samples to the wells of the antibody-coated microplate.

-

Add the HRP-conjugated cAMP to each well (except the blank).

-

Add the anti-cAMP antibody to each well (except the blank and non-specific binding wells).

-

Incubate the plate, typically for 2 hours at room temperature with shaking.[20]

-

Wash the plate multiple times with the provided wash buffer to remove unbound reagents.[6][20]

-

Add the substrate solution to each well and incubate to allow for color development.[6]

-

Add the stop solution to terminate the reaction.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[6]

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values against the known concentrations of the cAMP standards.

-

Determine the concentration of cAMP in the samples by interpolating their absorbance values from the standard curve.

-

Normalize the cAMP concentration to the total protein concentration of the lysate.

-

Troubleshooting Common ELISA Issues: [2][3][4][22][23]

-

High Background: Insufficient washing, contaminated reagents, or high antibody concentrations.

-

Weak or No Signal: Inactive reagents, incorrect dilutions, or improper incubation times/temperatures.

-

Poor Replicates: Pipetting errors or uneven plate washing.

Protocol 2: Live-Cell FRET Imaging of cAMP using EPAC-based Biosensors

FRET-based biosensors, such as those based on the Exchange Protein Activated by cAMP (EPAC), allow for the real-time visualization and quantification of cAMP dynamics in living cells with high spatiotemporal resolution.[24][25][26][27][28]

Materials:

-

Mammalian cells cultured on glass-bottom dishes or coverslips

-

Plasmid encoding an EPAC-based FRET biosensor (e.g., CFP-Epac-YFP)

-

Transfection reagent

-

Fluorescence microscope equipped for FRET imaging (with appropriate filters/lasers for donor and acceptor fluorophores)

-

Image analysis software

Procedure:

-

Cell Culture and Transfection:

-

Plate cells on glass-bottom dishes suitable for high-resolution imaging.

-

Transfect the cells with the EPAC-based FRET biosensor plasmid using a suitable transfection reagent. Allow for protein expression (typically 24-48 hours).

-

-

Live-Cell Imaging:

-

Mount the dish on the fluorescence microscope stage.

-

Acquire baseline FRET images before stimulation. This involves exciting the donor fluorophore and capturing images in both the donor and acceptor emission channels.

-

Stimulate the cells with an agonist that modulates cAMP levels (e.g., forskolin to increase cAMP, or a GPCR agonist).

-

Acquire a time-lapse series of FRET images to monitor the change in the FRET ratio over time.

-

-

Data Analysis:

-

For each time point, calculate the FRET ratio (acceptor emission / donor emission) for individual cells or regions of interest.

-

A decrease in the FRET ratio for EPAC-based sensors typically corresponds to an increase in intracellular cAMP, as the binding of cAMP induces a conformational change that separates the donor and acceptor fluorophores.[28]

-

The change in FRET ratio can be calibrated to absolute cAMP concentrations by permeabilizing the cells and exposing them to known concentrations of cAMP.[29]

-

Considerations for FRET Measurements:

-

Phototoxicity and Photobleaching: Minimize exposure to excitation light to avoid damaging the cells and bleaching the fluorophores.

-

Expression Levels: Very high or very low expression of the biosensor can affect the accuracy of FRET measurements.

-

Environmental Factors: Changes in pH or ionic concentrations can sometimes affect the fluorescence of the proteins used in the FRET sensor.[1]

Pharmacological Modulation of Intracellular cAMP

A variety of pharmacological agents can be used to manipulate intracellular cAMP levels, providing valuable tools for studying the cAMP signaling pathway and for therapeutic purposes.

Table 4: Common Pharmacological Modulators of the cAMP Pathway

| Target | Agent | Action | Typical Working Concentration |

|---|---|---|---|

| Adenylyl Cyclase | Forskolin | Activator | 1 - 50 µM |

| SQ22536 | Inhibitor | 1 - 100 µM | |

| Phosphodiesterases | IBMX (3-isobutyl-1-methylxanthine) | Non-selective Inhibitor | 100 - 500 µM |

| Rolipram | PDE4-selective Inhibitor | 1 - 10 µM | |

| Cilostamide | PDE3-selective Inhibitor | 0.1 - 1 µM | |

| Protein Kinase A | H89 | Inhibitor | 10 - 30 µM |

| 8-Bromo-cAMP | Activator | 100 - 500 µM |

| Epac | ESI-09 | Inhibitor | 1 - 10 µM |

Conclusion

The regulation of intracellular cAMP is a highly dynamic and complex process that is fundamental to cellular function. A deep understanding of the key molecular players, their kinetic properties, and the methods used to study them is essential for researchers in both basic science and drug development. This technical guide has provided a comprehensive overview of the core principles of cAMP signaling, detailed experimental protocols, and valuable quantitative data. By leveraging this information and the powerful tools available, scientists can continue to unravel the intricacies of this vital signaling pathway and develop novel therapeutic strategies for a wide range of diseases.

References

- 1. Overcoming Limitations of FRET Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. mabtech.com [mabtech.com]

- 4. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Phosphodiesterases Catalyze Hydrolysis of cAMP-bound to Regulatory Subunit of Protein Kinase A and Mediate Signal Termination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cellbiolabs.com [cellbiolabs.com]

- 7. Adenylyl cyclase - Wikipedia [en.wikipedia.org]

- 8. Adenylyl Cyclase [sigmaaldrich.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Regulation and role of adenylyl cyclase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phosphodiesterases [sigmaaldrich.com]

- 12. ahajournals.org [ahajournals.org]

- 13. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phosphodiesterase isoforms and cAMP compartments in the development of new therapies for obstructive pulmonary diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Complexity and Multiplicity of the Specific cAMP Phosphodiesterase Family: PDE4, Open New Adapted Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Cytoplasmic cAMP concentrations in intact cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. abcam.com [abcam.com]

- 21. content.abcam.com [content.abcam.com]

- 22. tulipgroup.com [tulipgroup.com]

- 23. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]

- 24. researchgate.net [researchgate.net]

- 25. Detecting cAMP with an Epac-Based FRET Sensor in Single Living Cells | Springer Nature Experiments [experiments.springernature.com]

- 26. Recording Intracellular cAMP Levels with EPAC-Based FRET Sensors by Fluorescence Lifetime Imaging | Springer Nature Experiments [experiments.springernature.com]

- 27. researchgate.net [researchgate.net]

- 28. Detecting cAMP‐induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator | EMBO Reports [link.springer.com]

- 29. Quantitative Measurement of cAMP Concentration Using an Exchange Protein Directly Activated by a cAMP-Based FRET-Sensor - PMC [pmc.ncbi.nlm.nih.gov]

A-Kinase Anchoring Proteins (AKAPs): Architects of cAMP Signaling Specificity

An In-depth Technical Guide:

Abstract

The second messenger cyclic AMP (cAMP) is a ubiquitous and pivotal signaling molecule, yet it orchestrates highly specific and localized physiological responses. This specificity is largely achieved through the action of A-Kinase Anchoring Proteins (AKAPs), a diverse family of scaffolding proteins. AKAPs function by tethering the primary cAMP effector, Protein Kinase A (PKA), along with a host of other signaling enzymes, to discrete subcellular locations.[1][2][3] This creates localized signaling hubs, or "signalosomes," that ensure the rapid and efficient phosphorylation of specific substrates in response to stimuli, thereby translating a diffuse intracellular signal into a precise functional output.[4][5] This technical guide provides an in-depth exploration of the core functions of AKAPs in cAMP signaling, presents quantitative data on their interactions, details key experimental methodologies for their study, and discusses their emerging role as therapeutic targets for a range of pathologies.

The Core Role of AKAPs in Signal Transduction

The central challenge in cAMP signaling is understanding how a freely diffusible molecule can regulate distinct cellular processes without promiscuous cross-talk.[6][7] AKAPs solve this problem by acting as molecular organizers that compartmentalize the entire signaling cascade.[8][9] Their function is multifaceted, revolving around three primary activities:

-

PKA Anchoring : The defining feature of all AKAPs is their ability to bind to the regulatory (R) subunits of the PKA holoenzyme.[4][10] This interaction is mediated by a conserved amphipathic helix on the AKAP that docks with a hydrophobic groove on the PKA R-subunit dimer.[10][11] While most AKAPs show a preference for the Type II (RII) isoforms of PKA, some are dual-specific or RI-selective.[12][13]

-

Subcellular Targeting : Each AKAP possesses a unique targeting domain that directs the entire signaling complex to a specific intracellular location, such as the plasma membrane, mitochondria, cytoskeleton, nucleus, or centrosome.[4][9][12] This ensures that PKA is positioned precisely where its activity is required.

-

Signalosome Assembly : AKAPs are multivalent scaffolds that assemble integrated signaling hubs by binding not only to PKA but also to a wide array of other signaling proteins.[1][3] These signalosomes can include upstream activators (e.g., G-protein-coupled receptors (GPCRs), adenylyl cyclases), downstream substrates (e.g., ion channels), and signal termination enzymes (e.g., phosphodiesterases (PDEs), protein phosphatases).[1][7][14] This architecture creates a complete, localized signaling unit capable of rapid activation, substrate phosphorylation, and signal termination through negative feedback loops.[4][15]

Quantitative Analysis of AKAP-Mediated Interactions

The efficacy of AKAP-based signalosomes is rooted in the specific binding affinities and dynamics between the scaffold and its partners. Techniques like Surface Plasmon Resonance (SPR) and Fluorescence Recovery After Photobleaching (FRAP) have been instrumental in quantifying these interactions.

Table 1: PKA R-Subunit Binding Affinities for Select AKAPs

This table summarizes the apparent dissociation constants (KD) for the interaction between various AKAPs and PKA regulatory subunit isoforms, as determined by SPR. Lower KD values indicate higher binding affinity.

| AKAP | PKA R-Subunit Isoform | Apparent KD (nM) | Citation |

| AKAP79 | RIIα | 0.5 | [16] |

| S-AKAP84/D-AKAP1 | RIIα | 2.0 | [16] |

| S-AKAP84/D-AKAP1 | RIα | 185 | [16] |

| AKAP95 | RIIα | 5.9 | [16] |

Data derived from surface plasmon resonance analysis.

Table 2: Dynamic Interaction Parameters from FRAP Studies

FRAP experiments measure the mobility and exchange rates of fluorescently tagged proteins in live cells, providing insight into the stability of AKAP complexes.

| AKAP | PKA R-Subunit Isoform | Fluorescence Recovery Half-Time (t1/2) in seconds | Citation |

| smAKAP | RIα | 4.37 ± 1.2 | [17] |

| smAKAP | RIIα | 2.19 ± 0.5 | [17] |

| AKAP79 | RIα | 8.74 ± 0.3 | [17] |

| AKAP79 | RIIα | 14.4 ± 2.1 | [17] |

A longer recovery half-time indicates a more stable interaction.

Table 3: Potency of Common AKAP-PKA Interaction Disruptors

Peptides derived from the PKA-binding domain of AKAPs are widely used to competitively disrupt anchoring and study its functional consequences.

| Disruptor Peptide | Target PKA Isoform(s) | Kd or IC50 | Citation |

| Ht31 | RII | EC50: 6 - 360 nM (varies by AKAP) | [16] |

| AKAP-IS | RII >> RI | Kd < 1 nM for RII | [18] |

| FMP-API-1 (Small Molecule) | RIIα/β | IC50 = 10.7 ± 1.8 µM | [19] |

| AKAP18δ-derived peptide | RIIα | Kd as low as 0.4 nM | [18] |

Key Signaling Pathways and Workflows

Visualizing the architecture of AKAP signalosomes and the experimental methods used to study them is crucial for understanding their function.

Signaling Pathway Diagrams

Caption: The AKAP79/150 signalosome at the neuronal postsynaptic density.

Caption: The mAKAPβ signalosome integrates hypertrophic signals in cardiac myocytes.

Experimental Workflow Diagrams

Caption: Workflow for the RII Overlay Assay to identify AKAPs in a protein mixture.

Caption: Workflow for Co-Immunoprecipitation to validate AKAP-protein interactions.

Detailed Experimental Protocols

The following protocols provide generalized methodologies for key experiments used to investigate AKAP function. Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: RII Overlay Assay

This technique is a foundational method for identifying potential AKAPs based on their direct binding to the PKA RII subunit.

-

Protein Separation : Separate proteins from a cell or tissue lysate via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking : Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with Tween-20 (TBST)) for at least 1 hour at room temperature to prevent non-specific binding.

-

Probing : Incubate the blocked membrane overnight at 4°C with a solution containing purified, radiolabeled ([32P]) PKA RII subunit in blocking buffer.

-

Washing : Wash the membrane extensively with TBST (e.g., 3 x 10 minutes) to remove unbound RII probe.

-

Detection : Dry the membrane and expose it to X-ray film (autoradiography). The appearance of bands indicates proteins that have bound to the RII subunit and are therefore candidate AKAPs.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Validate Interactions

Co-IP is used to demonstrate that two or more proteins interact within the cell.

-

Cell Lysis : Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., containing Triton X-100 or NP-40 and protease/phosphatase inhibitors) to preserve protein-protein interactions.

-

Pre-clearing (Optional) : Incubate the cell lysate with protein A/G-agarose beads for 1 hour to reduce non-specific binding to the beads. Centrifuge and collect the supernatant.

-

Immunoprecipitation : Add a primary antibody specific to the "bait" protein (e.g., an AKAP) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Complex Capture : Add fresh protein A/G-agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Washing : Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

-

Elution : Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis : Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the suspected interacting "prey" protein (e.g., PKA-RII, calcineurin). Detection of the prey protein confirms its interaction with the bait protein.

Protocol 3: Functional Analysis using AKAP Disruptor Peptides

These peptides competitively inhibit the AKAP-PKA interaction, allowing for the study of the functional consequences of PKA mislocalization.

-

Peptide Selection and Preparation : Obtain a cell-permeable version of an AKAP disruptor peptide (e.g., stearated-Ht31 or TAT-AKAP-IS) and a corresponding inactive control peptide (e.g., Ht31-P). Reconstitute the peptides according to the manufacturer's instructions, typically in sterile water or DMSO.

-

Cell Treatment : Culture cells to the desired confluency. Treat the cells with the disruptor peptide or control peptide at a predetermined optimal concentration (typically in the 1-25 µM range) for a specific duration (e.g., 30-60 minutes).

-

Stimulation : Following peptide incubation, stimulate the cells with an agonist that elevates cAMP levels (e.g., forskolin, isoproterenol).

-

Functional Readout : Measure a downstream PKA-dependent cellular event. This could include:

-

Phospho-protein analysis : Lyse the cells and perform a Western blot using a phospho-specific antibody for a known PKA substrate (e.g., phospho-VASP, phospho-CREB).

-

Enzyme activity assays : Measure the activity of a PKA-regulated enzyme.

-

Electrophysiology : Record ion channel activity known to be modulated by anchored PKA.[20]

-

-

Analysis : Compare the agonist-induced response in cells treated with the disruptor peptide versus the control peptide. A blunted or abolished response in the presence of the disruptor peptide indicates that the process is dependent on PKA anchoring.

AKAPs as High-Value Therapeutic Targets

The central role of AKAPs in organizing signaling pathways makes them compelling targets for drug development. Dysregulation of AKAP expression or function is implicated in numerous diseases, including cardiac hypertrophy, heart failure, chronic pain, neurological disorders, and some cancers.[21][22][23][24]

Targeting a specific AKAP-protein interaction offers a significant advantage over inhibiting a ubiquitous enzyme like PKA directly.[10][12][25] Such a strategy promises greater therapeutic specificity by only affecting the pathological signaling pathway in a particular cellular compartment, potentially leading to fewer off-target side effects.[21][22] The development of hydrocarbon-stapled peptides and small molecules that selectively disrupt specific AKAP complexes is an active and promising area of research, paving the way for a new generation of precision medicines.[19][26][27]

References

- 1. AKAP signaling complexes: pointing towards the next generation of therapeutic targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AKAPs: from structure to function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organizing signal transduction through A-kinase Anchoring Proteins (AKAPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bigger, better, faster: principles and models of AKAP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. AKAPs: The Architectural Underpinnings of Local cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adenylyl Cyclase–A-kinase Anchoring Protein Complexes: The Next Dimension in cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. faculty.washington.edu [faculty.washington.edu]

- 9. A-kinase anchoring proteins as potential drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Targeting protein–protein interactions in complexes organized by A kinase anchoring proteins [frontiersin.org]

- 11. AKAP Signaling Complexes in Regulation of Excitatory Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AKAP Signaling Islands: Venues for Precision Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The evolution of AKAPs and emergence of PKA isotype selective anchoring determinants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biochemical Analysis of AKAP-anchored PKA Signaling Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Small Molecule AKAP-Protein Kinase A (PKA) Interaction Disruptors That Activate PKA Interfere with Compartmentalized cAMP Signaling in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Distinct enzyme combinations in AKAP signalling complexes permit functional diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Potential for therapeutic targeting of AKAP signaling complexes in nervous system disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Potential for Therapeutic Targeting of AKAP Signaling Complexes in Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. A-kinase-anchoring proteins coordinate inflammatory responses to cigarette smoke in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Disruptors of AKAP-Dependent Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Disruptors of AKAP-Dependent Protein–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 27. Isoform-Selective Disruption of AKAP-Localized PKA Using Hydrocarbon Stapled Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Adenylyl Cyclase in cAMP Production: A Core Technical Guide for Researchers

Abstract

Adenylyl cyclases (ACs) are a ubiquitous family of enzymes that catalyze the conversion of adenosine (B11128) triphosphate (ATP) to the crucial second messenger, cyclic adenosine 3',5'-monophosphate (cAMP). As central integrators of extracellular signals, AC isoforms are subject to complex regulation by G proteins, calcium, and various protein kinases, allowing cells to generate nuanced physiological responses. Dysregulation of AC activity is implicated in numerous pathologies, including cardiovascular disease, neurological disorders, and cancer, making these enzymes a critical area of focus for drug development. This technical guide provides an in-depth overview of the core function of adenylyl cyclase, its structure, regulatory mechanisms, and the experimental protocols used for its study. Quantitative data on isoform-specific regulation and inhibition are presented to aid researchers and drug development professionals in their exploration of this pivotal enzyme family.

The Core Function: Catalysis of cAMP Synthesis

The fundamental role of adenylyl cyclase is to catalyze the conversion of ATP into cAMP, with the concurrent release of pyrophosphate (PPi).[1] This reaction is essential for signal transduction in virtually all cells.[2] The cAMP produced acts as a second messenger, activating downstream effectors such as Protein Kinase A (PKA), cyclic nucleotide-gated ion channels, and Exchange Proteins Directly Activated by cAMP (EPACs).[2] This signaling cascade modulates a vast array of cellular processes. Magnesium ions (Mg2+) are generally required for the enzymatic reaction, playing a close role in the catalytic mechanism.[2]

Structural Architecture of Transmembrane Adenylyl Cyclases

The most well-studied class of adenylyl cyclases in mammals is the class III or AC-III group.[2] These are typically transmembrane proteins characterized by a complex topology.[3] The structure consists of 12 transmembrane segments, organized into two sets of six (M1 and M2).[2] These transmembrane domains anchor the enzyme in the plasma membrane. The critical functional components are two large intracellular catalytic domains, C1 and C2.[2] The C1 domain is located between the M1 and M2 transmembrane regions, while the C2 domain follows M2 at the C-terminus. These two domains, C1 and C2, form an intramolecular heterodimer that constitutes the active site where ATP binds and is converted to cAMP.[2]

The G-Protein Signaling Pathway for Adenylyl Cyclase Regulation

A primary mechanism for regulating adenylyl cyclase activity is through heterotrimeric G proteins, which are coupled to G protein-coupled receptors (GPCRs). This pathway allows cells to respond to a wide variety of hormones and neurotransmitters. The signaling cascade can be either stimulatory or inhibitory.

Complex Regulation of Adenylyl Cyclase Activity

Beyond the canonical Gs and Gi pathways, AC activity is fine-tuned by a multitude of other signals, allowing for the integration of diverse cellular information. This regulation is often isoform-specific.

-

G-protein βγ subunits: The Gβγ complex, which dissociates from the Gα subunit upon G-protein activation, can also directly modulate AC activity. Gβγ subunits inhibit type I AC, while they conditionally stimulate type II, IV, and VII isoforms, typically in the presence of activated Gαs.[1][4]

-

Calcium (Ca2+): Calcium plays a dual role in regulating ACs. Certain isoforms, notably AC1 and AC8, are stimulated by Ca2+ in a calmodulin (CaM)-dependent manner.[2][5] This links electrical activity and calcium signaling to cAMP production, a critical process in neurons for learning and memory.[2] Conversely, other isoforms like AC5 and AC6 are inhibited by elevated Ca2+ concentrations, independent of calmodulin.[1]

-

Phosphorylation: AC activity can be modulated by post-translational modification. Protein Kinase A (PKA), a downstream effector of cAMP, can phosphorylate and inhibit AC5 and AC6, forming a negative feedback loop.[6][7] Protein Kinase C (PKC) has been shown to phosphorylate and activate AC2 and AC5, while inhibiting AC6.[6][8]

The Adenylyl Cyclase Isoform Family

In mammals, ten distinct AC isoforms have been identified. Nine are transmembrane proteins (AC1-9) and one is a soluble form (sAC or AC10) that is insensitive to G-proteins but is regulated by bicarbonate and calcium.[9][10] These isoforms exhibit different tissue distribution and regulatory properties, which underlies their diverse physiological roles.[3]

Quantitative Analysis of Adenylyl Cyclase Function

The functional characteristics of AC isoforms, including their kinetic parameters and sensitivity to regulators, have been quantified in various experimental systems. It is important to note that absolute values can vary depending on the experimental conditions, such as the expression system, membrane preparation, and the concentrations of divalent cations like Mg2+ and Mn2+.

Table 1: Isoform-Specific Regulation of Adenylyl Cyclase

| Isoform | Gαs | Gαi | Gβγ | Ca2+/Calmodulin | Ca2+ (CaM-independent) | PKA | PKC |

| AC1 | Stimulated | Insensitive | Inhibited | Stimulated (EC50 ~100-150 nM)[2][11] | - | - | Stimulated |

| AC2 | Stimulated | Insensitive | Stimulated (conditionally) | Insensitive | - | - | Stimulated |

| AC3 | Stimulated | Insensitive | Inhibited | Stimulated | - | - | Stimulated |

| AC4 | Stimulated | Insensitive | Stimulated (conditionally) | Insensitive | - | - | - |

| AC5 | Stimulated | Inhibited | Insensitive | Insensitive | Inhibited | Inhibited | Stimulated (20-fold increase via PKCζ)[6] |

| AC6 | Stimulated | Inhibited | Insensitive | Insensitive | Inhibited | Inhibited (~50% decrease in Gαs stim.)[12] | Inhibited |

| AC7 | Stimulated | Insensitive | Stimulated (conditionally) | Insensitive | - | - | - |

| AC8 | Stimulated | Insensitive | Inhibited (IC50 ~0.4 µM)[13] | Stimulated (EC50 ~500-800 nM)[2][14] | - | - | - |

| AC9 | Stimulated | Insensitive | Insensitive | Insensitive | - | - | - |

Table 2: Kinetic Parameters of Selected AC Isoforms

| Isoform | Km for ATP (µM) | Vmax (pmol/mg/min) | Divalent Cation | Experimental System |

| AC2 | 88 | 281 | 20 mM Mg2+ | Sf9 cells |

| AC6 | 39 | 11 | 20 mM Mg2+ | Sf9 cells |

| sAC | Varies | Increased by Bicarbonate | Mg2+ | Purified recombinant |

| sAC | Decreased by Calcium | Varies | Mg2+ | Purified recombinant |

Data for AC2 and AC6 are from a comparative study under specific conditions and may not be representative of all cellular contexts.

Table 3: IC50 Values of Selected P-Site Inhibitors for AC Isoforms

| Inhibitor | AC1 (µM) | AC2 (µM) | AC3 (µM) | AC5 (µM) | AC6 (µM) |

| SQ22,536 | >100 | >1000 | >1000 | 15 - 120 | 360 |

| NKY80 | - | >1000 | >100 | 2.2 - 8.3 | - |

| Ara-A | - | 85 | 11 | 0.32 | - |

Note: IC50 values can show significant variability between studies due to different assay conditions.[15]

Experimental Protocols for Measuring Adenylyl Cyclase Activity

Several methods are available to measure AC activity, either by quantifying the cAMP produced or by monitoring the consumption of ATP. The choice of assay depends on the required sensitivity, throughput, and available equipment.

Radioisotopic Adenylyl Cyclase Activity Assay

This classic and highly sensitive method measures the conversion of [α-³²P]ATP to [³²P]cAMP.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), MgCl₂, an ATP regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX or theophylline) to prevent cAMP degradation, and the enzyme source (cell membranes or purified protein).

-

Initiation: Start the reaction by adding the substrate, [α-³²P]ATP, along with unlabeled ATP. Incubate at a controlled temperature (e.g., 30°C or 37°C) for a defined period (typically 10-30 minutes).

-

Termination: Stop the reaction by adding a "stopping solution" containing unlabeled cAMP (to monitor recovery), EDTA (to chelate Mg²⁺), and often a denaturing agent like SDS. The reaction tube is then typically boiled.

-

Purification of [³²P]cAMP: The key step is to separate the product, [³²P]cAMP, from the unreacted [α-³²P]ATP and other ³²P-labeled byproducts. This is traditionally done using sequential column chromatography:

-

Dowex AG50W-X4 column: This cation exchange resin retains ATP and ADP while allowing cAMP to pass through.

-

Alumina (B75360) column: The eluate from the Dowex column is applied to a neutral alumina column, which binds the remaining interfering compounds, and cAMP is eluted with a buffer (e.g., imidazole-HCl).

-

-

Quantification: The radioactivity of the final eluate containing purified [³²P]cAMP is measured using a scintillation counter. The amount of cAMP produced is calculated based on the specific activity of the [α-³²P]ATP.

Fluorescence-Based cAMP Immunoassays

These assays are a common non-radioactive alternative, offering high throughput and sensitivity. They are typically based on a competitive immunoassay format.

Methodology:

-

Sample Preparation and Lysis: Cells are grown and treated with compounds of interest (agonists, antagonists). The reaction is stopped, and cells are lysed to release intracellular cAMP.

-

Assay Plate Setup: The assay is performed in a microtiter plate pre-coated with an anti-cAMP antibody.

-

Competitive Binding: A known amount of HRP-labeled cAMP is added to the wells along with the cell lysate (containing unknown amounts of unlabeled cAMP) and standards. The unlabeled cAMP from the sample competes with the HRP-cAMP for binding to the immobilized antibody.

-

Incubation and Washing: The plate is incubated to allow binding to reach equilibrium. Unbound components are then washed away.

-

Signal Development: A fluorogenic substrate (e.g., a derivative of Amplex Red) is added. The HRP enzyme bound to the plate converts the substrate into a fluorescent product.

-

Detection: The fluorescence intensity is measured using a plate reader. The signal is inversely proportional to the amount of cAMP in the original sample; higher sample cAMP leads to less HRP-cAMP binding and thus a lower fluorescent signal. A standard curve is used to quantify the cAMP concentration in the samples.

Role in Pathophysiology and as a Therapeutic Target

Given the central role of cAMP signaling, it is unsurprising that dysregulation of AC activity is linked to a wide range of diseases. For instance, altered AC function is implicated in heart failure, polycystic kidney disease, and various cancers.[16][17] In the nervous system, specific isoforms like AC1 and AC8 are critical for synaptic plasticity, and their dysfunction is associated with chronic pain and neurodegenerative disorders.[18] This has spurred significant interest in developing isoform-selective AC modulators. While many existing drugs, such as beta-blockers, indirectly affect AC activity by targeting GPCRs, direct-acting, isoform-selective AC inhibitors and activators represent a promising, yet largely untapped, area for therapeutic development.[18]

Conclusion

Adenylyl cyclase is a multifaceted enzyme at the heart of cellular communication. Its core function of cAMP production is elegantly controlled by a complex web of regulatory inputs that are interpreted in an isoform-specific manner. This complexity allows for tailored physiological responses in different tissues and cellular contexts. A thorough understanding of the structure, function, and regulation of each AC isoform, facilitated by robust experimental methodologies, is crucial for researchers and drug developers aiming to unravel the intricacies of cAMP signaling and leverage this pathway for novel therapeutic interventions.

References

- 1. Forskolin requires more than the catalytic unit to activate adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Activation and inhibition of adenylyl cyclase isoforms by forskolin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regions on adenylyl cyclase that are necessary for inhibition of activity by βγ and Giα subunits of heterotrimeric G proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Distinct mechanisms of regulation by Ca2+/calmodulin of type 1 and 8 adenylyl cyclases support their different physiological roles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adenylyl cyclase isoforms 5 and 6 in the cardiovascular system: complex regulation and divergent roles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of adenylyl cyclase by protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gαi/o-coupled receptor-mediated sensitization of adenylyl cyclase: 40 years later - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Kinetic properties of "soluble" adenylyl cyclase. Synergism between calcium and bicarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ca2+-stimulated adenylyl cyclases as therapeutic targets for psychiatric and neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Adenylyl cyclase 6 is selectively regulated by protein kinase A phosphorylation in a region involved in Gαs stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulatory sites of CaM-sensitive adenylyl cyclase AC8 revealed by cryo-EM and structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ca2+-stimulated ADCY1 and ADCY8 regulate distinct aspects of synaptic and cognitive flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 16. Regulation and organization of adenylyl cyclases and cAMP - PMC [pmc.ncbi.nlm.nih.gov]